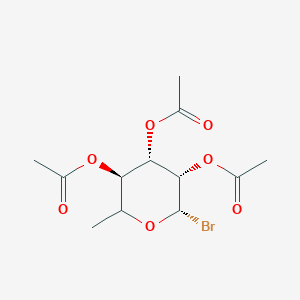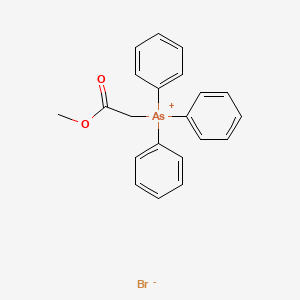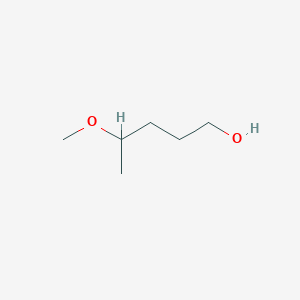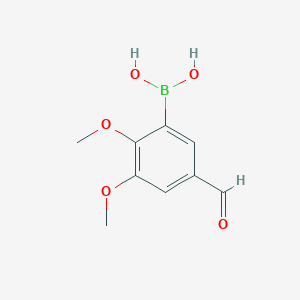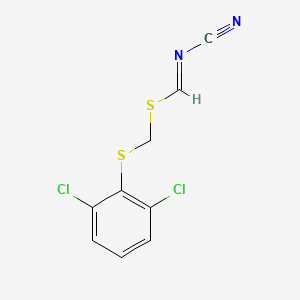![molecular formula C8H5ClNO4S- B14758662 2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
2-[(2-Chloro-4-nitrophenyl)thio]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloro-4-nitrophenyl)thio]acetate is an organic compound with significant applications in various fields of scientific research. It is known for its unique chemical structure, which includes a chloro and nitro group attached to a phenyl ring, and a thioacetate group. This compound is often used in studies related to plant hormones and auxin transport inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloro-4-nitrophenyl)thio]acetate typically involves the reaction of 2-chloro-4-nitrophenylthiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Chloro-4-nitrophenyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or iron powder with acetic acid.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenylthioacetates.
Scientific Research Applications
2-[(2-Chloro-4-nitrophenyl)thio]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor of auxin transport in plant studies, helping to understand plant growth and development.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the auxin influx carrier in plants. This inhibition disrupts the normal transport of the plant hormone auxin, leading to altered growth and development. The molecular targets include the AUX1 protein, which is responsible for auxin transport across cell membranes.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another auxin transport inhibitor with a similar structure but different functional groups.
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the thioacetate moiety.
Uniqueness: 2-[(2-Chloro-4-nitrophenyl)thio]acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit auxin transport makes it particularly valuable in plant biology research.
Properties
Molecular Formula |
C8H5ClNO4S- |
|---|---|
Molecular Weight |
246.65 g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C8H6ClNO4S/c9-6-3-5(10(13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12)/p-1 |
InChI Key |
RGWSUIQZUKJGEQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)SCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
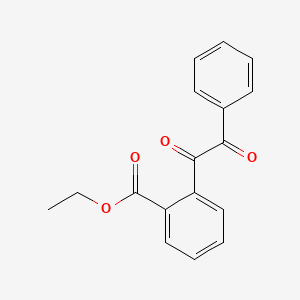
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
